

# Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-hydroxy-8-methylquinoline

Cat. No.: B3331837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide addresses the solubility of **2-Amino-4-hydroxy-8-methylquinoline**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative experimental data on the solubility of this compound in various solvents has been publicly reported. This document, therefore, provides a detailed theoretical assessment of its expected solubility based on its molecular structure. Furthermore, it outlines a general experimental protocol for the accurate determination of its solubility. A logical diagram illustrating the key factors that influence the solubility of quinoline derivatives is also presented to provide a broader context for researchers.

## Introduction

**2-Amino-4-hydroxy-8-methylquinoline** is a substituted quinoline derivative with potential applications in drug discovery and chemical synthesis. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in pharmaceutical development, as well as its handling and application in chemical processes. Understanding the solubility profile of **2-Amino-4-hydroxy-8-methylquinoline** is therefore essential for its further investigation and application.

This guide aims to provide a comprehensive resource for researchers by summarizing the known chemical properties of the compound, offering a qualitative prediction of its solubility, presenting a standardized experimental protocol for solubility determination, and visualizing the influential factors on the solubility of related compounds.

## Chemical Properties of 2-Amino-4-hydroxy-8-methylquinoline

A summary of the key chemical properties of **2-Amino-4-hydroxy-8-methylquinoline** is presented in Table 1. These properties are essential for understanding its chemical behavior and potential interactions with different solvents.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	174.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	860715-42-0	<a href="#">[1]</a> <a href="#">[3]</a>
Predicted Boiling Point	393.9 ± 37.0 °C	<a href="#">[3]</a>
Predicted Density	1.302 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Predicted pKa	4.81 ± 0.40	<a href="#">[3]</a>

## Predicted Solubility Profile

In the absence of experimental data, a qualitative prediction of the solubility of **2-Amino-4-hydroxy-8-methylquinoline** in various solvents can be inferred from its molecular structure. The molecule possesses both polar and non-polar characteristics. The quinoline core and the methyl group are non-polar, while the amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. The presence of these functional groups suggests a nuanced solubility profile.

A qualitative prediction of solubility is provided in Table 2.

Solvent Type	Examples	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Low to Moderate	The amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. However, the non-polar quinoline backbone may limit overall solubility, particularly in water. The solubility in alcohols is expected to be higher than in water.
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to High	These solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups of the solute. Their ability to solvate both polar and non-polar moieties suggests good solubility.
Non-Polar	Toluene, Hexane, Diethyl ether	Low	The non-polar quinoline core will have favorable interactions with non-polar solvents, but the polar amino and hydroxyl groups will be poorly solvated, leading to low overall solubility.

## Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for **2-Amino-4-hydroxy-8-methylquinoline**, a standardized experimental method such as the shake-flask method is recommended.[4][5] This method is considered reliable for determining equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of **2-Amino-4-hydroxy-8-methylquinoline** in a given solvent at a specific temperature.

Materials:

- **2-Amino-4-hydroxy-8-methylquinoline** (solid)
- Selected solvent of high purity
- Thermostatically controlled shaker or agitator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)

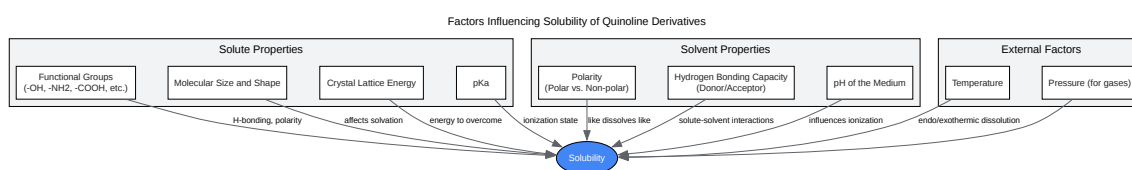
Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of solid **2-Amino-4-hydroxy-8-methylquinoline** to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
  - Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

- Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.<sup>[5]</sup> It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
- Sample Collection and Preparation:
  - Once equilibrium is reached, allow the suspension to settle for a short period.
  - Carefully withdraw a sample of the supernatant using a pipette.
  - Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
  - Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **2-Amino-4-hydroxy-8-methylquinoline**.
  - Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
  - Calculate the concentration of the original, undiluted supernatant based on the dilution factor.
- Data Reporting:
  - Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
  - Report the temperature at which the solubility was determined.
  - Perform the experiment in triplicate to ensure the reproducibility of the results.

# Factors Influencing Solubility of Quinoline Derivatives

The solubility of quinoline derivatives is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. synchem.de [synchem.de]
- 3. 2-AMINO-4-HYDROXY-8-METHYLQUINOLINE | 860715-42-0 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]

- To cite this document: BenchChem. [Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3331837#solubility-of-2-amino-4-hydroxy-8-methylquinoline-in-different-solvents>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)